molecular formula C6H8BrN3O2 B144156 2-Bromohistidine CAS No. 126663-36-3

2-Bromohistidine

Cat. No. B144156
M. Wt: 234.05 g/mol
InChI Key: NLVOWJVMOQAYDW-BYPYZUCNSA-N
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Description

2-Bromohistidine is a bromoamino acid that is L-histidine in which the imidazole ring is substituted by bromine at position 2 . It has a molecular formula of C6H8BrN3O2 and an average mass of 234.051 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromohistidine consists of a bromine atom substituted at the 2nd position of the imidazole ring of the histidine molecule . Tools like MolView can be used to visualize the 3D structure of the molecule .


Physical And Chemical Properties Analysis

2-Bromohistidine has a boiling point of 471.1±55.0 °C and a density of 1.869±0.06 g/cm3 . Its molecular weight is 234.051 .

Scientific Research Applications

Application in Solid-Phase Synthesis

2-Bromohistidine plays a role in the solid-phase synthesis of peptides. Microwave-assisted Suzuki–Miyaura cross-coupling involving the arylation of a resin-bound 5-bromohistidine with arylboronic acid has been successfully utilized. This technique enables the synthesis of peptides that have a histidine residue substituted at position 5 of the imidazole ring, facilitating the creation of peptides with diverse biological activities (Cerezo et al., 2008).

In Antibacterial Activity Research

Research has also focused on the in vitro antibacterial activity of various compounds, including those derived from bromohistidine. A study by El-Nakeeb et al. (2011) investigated the antimicrobial activities of antihistaminics, which could include bromohistidine derivatives, against multi-drug resistant clinical isolates. This demonstrates the potential of bromohistidine in contributing to the development of new antimicrobial agents (El-Nakeeb et al., 2011).

In Synthesis of Antimicrobial Peptides

5-Arylhistidine, derivable from bromohistidine, has been used in the creation of antimicrobial peptides. Using microwave-assisted solid-phase Suzuki–Miyaura reaction, researchers have synthesized 5-arylhistidine-containing peptides with demonstrated antimicrobial activity. These peptides are designed based on lead antimicrobial peptides, indicating the potential of bromohistidine in antimicrobial research (Ng-Choi et al., 2012).

In Neuroscientific Research

While not directly related to 2-bromohistidine, the use of bromodeoxyuridine (BrdU), a related compound, in neuroscience research highlights the broader implications of brominated compounds in scientific research. BrdU has been used in studies focusing on neural stem cells and adult neurogenesis, offering insights into cell proliferation and differentiation. This extends the understanding of how brominated compounds, including 2-bromohistidine, might be applied in various research contexts (Taupin, 2007).

properties

IUPAC Name

(2S)-2-amino-3-(2-bromo-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVOWJVMOQAYDW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925662
Record name 2-Bromohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromohistidine

CAS RN

126663-36-3
Record name 2-Bromohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Maat, HC Beyerman, A Noodrdam - Tetrahedron, 1979 - Elsevier
… compounds as affinity labels and as inhibitors of histidine decarboxylase in medicinal chemistry, 4 prompted us to report the synthesis of a number of hitherto unknown 2-bromohistidine …
Number of citations: 7 www.sciencedirect.com
A Noordam, L Maat… - Recueil des Travaux …, 1981 - Wiley Online Library
A novel synthesis of (+)‐pilocarpine (10a) is described. L‐Histidine is converted into methyl (R)‐2‐bromo‐3‐(l‐methyl‐5‐imidazolyl)propionate (5) in which the configuration has been …
Number of citations: 1 onlinelibrary.wiley.com
JM Rohde - 2005 - search.proquest.com
The evaluations of synthetic approaches to aplydactone and chartellamide A inspired by biosynthetic considerations are described. The first chapter of this thesis provides background …
Number of citations: 1 search.proquest.com
PS Veale Jr - 1999 - search.proquest.com
… Additionally, 2-chlorohistidine and 2bromohistidine demonstrated no exceptional anti-malarial activity. This indicated that the mere fact of C(2) substitution on histidine was not sufficient …
Number of citations: 2 search.proquest.com

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